Phenylalanine amide

HDAC inhibition anticancer epigenetics

Phenylalanine amide (5241-58-7) delivers a 15-fold increase in HDAC inhibitory potency over the parent carboxylic acid—a decisive advantage for epigenetic drug discovery. X-ray crystallography confirms it shares cytochalasin B's binding site on human GLUT1, enabling structure-based cancer metabolism studies without macrocyclic complexity. It exhibits potent antimycobacterial activity (MIC90 6.25–12.5 μM against M. abscessus) and serves as a key substrate for D-amino-acid amidase with a resolved 2.2 Å binding mode critical for stereospecific biocatalysis. This amide scaffold is not interchangeable with generic phenylalanine or non-amide analogs. Procure ≥98% purity for reproducible target engagement and assay consistency.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
CAS No. 5241-58-7
Cat. No. B555240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylalanine amide
CAS5241-58-7
SynonymsPhenylalanineamide; H-Phe-NH2; L-Phenylalaninamide; (S)-2-amino-3-phenylpropanamide; 5241-58-7; L-Phenylalanineamide; (2S)-2-amino-3-phenylpropanamide; Phenh2; phenylalaninamide; Phe-NH2; L-Phe-NH2; CHEMBL350320; CHEBI:21371; DL-Phenylalanineamide; 2-Amino-3-phenyl-propionamide; (S)-phenylalaninamide; AC1L9IEO; UNII-PV9T9B2S11; P1883_SIGMA; SCHEMBL244302; PV9T9B2S11; STOCK1N-74290; 80314_FLUKA; CTK1H4232; MolPort-002-679-130
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N)N
InChIInChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1
InChIKeyOBSIQMZKFXFYLV-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylalanine Amide (CAS: 5241-58-7) Technical Specifications and Compound Class Overview


Phenylalanine amide (CAS: 5241-58-7) is an amino acid amide derivative of L-phenylalanine, with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol [1]. The compound is characterized by the conversion of the carboxylic acid group of phenylalanine into an amide functionality, resulting in a white to off-white crystalline solid with a melting point of 93-95°C . It exhibits limited solubility in water but is more soluble in polar organic solvents such as ethanol and dimethyl sulfoxide . The compound is widely utilized as a pharmaceutical intermediate and as a building block in the synthesis of peptides and bioactive compounds . Its registry numbers include UNII: PV9T9B2S11 and ChEBI:21371 [2].

Why Generic Substitution of Phenylalanine Amide (5241-58-7) Fails: Evidence of Functional Non-Equivalence


Generic substitution of phenylalanine amide with structurally similar analogs is not scientifically justified due to pronounced differences in biological activity, target engagement, and functional outcomes. While the amide modification may appear subtle, it can drastically alter enzyme inhibition potency, as demonstrated by a 15-fold potentiation of in vitro HDAC inhibition in the amide series compared to the parent acid [1]. Furthermore, the stereochemical configuration (L- vs. D-) is critical; the L-phenylalanine amide complex with D-amino-acid amidase reveals distinct binding modes that underpin the enzyme's D-stereospecificity, with structural resolution at 2.2 Å [2]. These quantitative and structural disparities underscore that phenylalanine amide cannot be interchanged with its close analogs without compromising experimental outcomes.

Phenylalanine Amide (5241-58-7) Quantitative Evidence Guide: Comparative Data Against Key Analogs


HDAC Inhibition: 15-Fold Potentiation in Phenylalanine Amide Series vs. Parent Acid

In a structure-activity relationship study on phenylalanine-containing HDAC inhibitors, conversion of the parent phenylalanine carboxylic acid to the corresponding amide resulted in up to a 15-fold increase in in vitro HDAC inhibition potency [1].

HDAC inhibition anticancer epigenetics

GLUT1 Inhibition: Phenylalanine Amide Derivatives Share Binding Site with Cytochalasin B

Structural studies reveal that phenylalanine amide-derived inhibitors bind to the central cavity of the inward-open state of human GLUT1, overlapping with the glucose-binding site, a mechanism shared with the well-characterized inhibitor cytochalasin B [1].

GLUT1 inhibition cancer metabolism structural biology

Antimycobacterial Activity: Phenylalanine Amide Derivative MMV688845 Shows Potent MIC90 Against M. abscessus

The phenylalanine amide-based hit compound MMV688845 exhibits an MIC90 of 6.25–12.5 μM against Mycobacterium abscessus, a clinically challenging non-tuberculous mycobacterium [1]. Optimization via sulfone derivatization further improves potency to an MIC90 of 0.78 μM [2].

antimycobacterial M. abscessus RNA polymerase inhibition

Enzyme Stereospecificity: L-Phenylalanine Amide Binding Mode Illuminates DAA D-Stereoselectivity

Crystal structures of D-amino-acid amidase (DAA) complexed with L-phenylalanine amide (2.2 Å resolution) and D-phenylalanine (2.3 Å resolution) reveal distinct binding interactions that explain the enzyme's D-stereospecificity [1].

enzyme stereospecificity biocatalysis structural biology

Tyrosinase Inhibition: Kojic Acid-Phenylalanine Amide Shows Superior Potency and Thermal Stability

Among a series of kojic acid-amino acid conjugates, kojic acid-phenylalanine amide (KA-F-NH2) exhibited the strongest tyrosinase inhibitory activity, which remained stable for over 3 months at 50°C [1].

tyrosinase inhibition melanogenesis cosmeceuticals

Amino Acid Amide Racemization: Phenylalanine Amide as a Substrate for ACL Racemase

α-Amino-ε-caprolactam (ACL) racemase from Achromobacter obae catalyzes the racemization of phenylalanine amide, along with several other amino acid amides [1]. The enzyme displays relative activity towards L-2-aminobutyric acid amide (2.7% that of L-ACL) and L-alanine amide (2.1%), with phenylalanine amide being a newly discovered substrate [1].

enzyme catalysis biocatalysis amino acid amides

Optimal Research and Industrial Application Scenarios for Phenylalanine Amide (5241-58-7) Based on Quantitative Evidence


HDAC Inhibitor Development: Exploiting 15-Fold Potentiation

Phenylalanine amide is ideally suited as a core scaffold for developing histone deacetylase (HDAC) inhibitors, as evidenced by a 15-fold increase in in vitro potency when compared to the parent carboxylic acid [1]. Researchers prioritizing enhanced target engagement in epigenetic drug discovery should select this amide over phenylalanine or other non-amide analogs. This evidence supports its use in medicinal chemistry campaigns aiming to optimize HDAC inhibition for anticancer applications.

GLUT1-Targeted Cancer Metabolism Studies

For investigations into cancer cell metabolism and glucose uptake, phenylalanine amide derivatives offer a validated, structurally distinct alternative to cytochalasin B for inhibiting human GLUT1 [2]. The shared binding site with cytochalasin B, confirmed by X-ray crystallography, provides a strong rationale for using these amides in structure-based drug design and in studies requiring GLUT1 inhibition without the complex macrocyclic structure of natural products.

Antimycobacterial Drug Discovery Against M. abscessus

Given the potent MIC90 of 6.25–12.5 μM for the phenylalanine amide-based hit MMV688845 against Mycobacterium abscessus [3], this compound class is a priority for laboratories engaged in antimycobacterial drug discovery. The availability of crystal structures and demonstrated potential for further optimization (e.g., sulfone derivatives with MIC90 0.78 μM [4]) makes phenylalanine amide an attractive starting point for developing novel therapeutics against non-tuberculous mycobacteria.

Biocatalytic Synthesis and Enzyme Mechanism Studies

Phenylalanine amide serves as a key substrate for enzymes such as D-amino-acid amidase (DAA) and ACL racemase, making it valuable in biocatalysis and mechanistic enzymology [5][6]. Its distinct binding mode in DAA (2.2 Å resolution) provides structural insights into stereospecificity, while its recognition by ACL racemase expands its utility in dynamic kinetic resolution. This compound is therefore recommended for laboratories focusing on enzyme engineering, stereoselective synthesis, and the production of enantiopure amino acid derivatives.

Quote Request

Request a Quote for Phenylalanine amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.